molecular formula C12H13BrO3 B8713392 4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid

4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid

Cat. No.: B8713392
M. Wt: 285.13 g/mol
InChI Key: KRHOXMGEWXKCIB-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

The synthesis of 4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid can be achieved through several routes. One common method involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the butanoic acid moiety. The reaction conditions typically include the use of bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer . Another method involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .

Chemical Reactions Analysis

4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid involves its interaction with specific molecular targets. For instance, in biological systems, it affects the transmembrane potential difference in plant protoplasts, leading to depolarization . This effect is likely due to its interaction with ion channels or transporters in the cell membrane.

Comparison with Similar Compounds

4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoic acid

InChI

InChI=1S/C12H13BrO3/c1-12(2,11(15)16)7-10(14)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

KRHOXMGEWXKCIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a chilled solution (ice/water bath) of bromobenzene (7.71 g, 49.1 mmol) and 3,3-dimethyldihydro-2,5-furandione (5.99 g, 46.7 mmol) in dichloroethane (150 mL) was added aluminum trichworide (13.28 g, 99.58 mmol). The ice bath was removed and the reaction mixture was stirred at rt overnight. The mixture was again chilled in an ice/water bath, and then quenched with 1 M aqueous hydrochloric acid. Water (70 mL) was added and the layers were separated. The aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography (Biotage apparatus, 17:83 ethyl acetate/hexane) to give 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoic acid as a white solid (8.34 g, 63%). LC-MS: ret. time 2.79 min; m/z 284.8 (MH+); 1H NMR (300 MHz, CDCl3) δ 1.36 (s, 6H), 3.27 (s, 2H), 7.60 (d, 2H), 7.81 (d, 2H).
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a chilled solution (ice/water bath) of bromobenzene (7.71 g, 49.1 mmol) and 3,3-dimethyldihydro-2,5-furandione (5.99 g, 46.7 mmol) in dichloroethane (150 mL) was added aluminum trichloride (13.28 g, 99.58 mmol). The ice bath was removed and the reaction mixture was stirred at rt overnight. The mixture was again chilled in an ice/water bath, and then quenched with 1 M aqueous hydrochloric acid. Water (70 mL) was added and the layers were separated. The aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography (Biotage apparatus, 17:83 ethyl acetate/hexane) to give 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoic acid as a white solid (8.34 g, 63%). LC-MS: ret. time 2.79 min; m/z 284.8 (MH+); 1H NMR (300 MHz, CDCl3) δ 1.36 (s, 6H), 3.27 (s, 2H), 7.60 (d, 2H), 7.81 (d, 2H).
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
13.28 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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